ODM-204 was developed by Orion Corporation in collaboration with various research institutions. It falls under the classification of dual-action inhibitors targeting both steroidogenesis and androgen receptor signaling pathways, making it a significant candidate in the realm of prostate cancer therapeutics .
The synthesis of ODM-204 involves several chemical processes aimed at producing a compound that effectively inhibits both cytochrome P450 17A1 and the androgen receptor. The synthesis typically includes:
Technical details regarding the specific reaction conditions and reagents used in the synthesis process are often proprietary but involve standard organic synthesis methodologies .
The molecular structure of ODM-204 features a complex arrangement that facilitates its dual action. It is characterized by:
The molecular formula of ODM-204 is reported as C22H27N3O3S, with a molecular weight of approximately 413.54 g/mol. The structural analysis indicates significant interactions with both target sites, which are critical for its therapeutic efficacy .
ODM-204 participates in several key chemical reactions during its mechanism of action:
These reactions are quantitatively analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine inhibition potency and efficacy .
The mechanism of action of ODM-204 is twofold:
Data from preclinical studies indicate that ODM-204 significantly reduces tumor growth in xenograft models and inhibits cell proliferation in vitro under androgen-dependent conditions .
Relevant analyses include stability studies and solubility assessments conducted during preclinical development phases .
ODM-204 has significant potential applications in scientific research and clinical settings:
Preclinical trials have demonstrated promising results regarding its safety profile and efficacy, paving the way for further clinical investigations .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8